Murine Survivin (97-104) is a peptide derived from the survivin protein, which is a member of the inhibitor of apoptosis protein family. This peptide is significant in cancer research due to its role in regulating cell division and inhibiting apoptosis, making it a potential target for therapeutic interventions in cancer treatment. Survivin is expressed predominantly during the G2/M phase of the cell cycle and is implicated in various cellular processes, including mitosis and apoptosis inhibition.
Murine Survivin (97-104) is derived from the murine survivin protein, which is encoded by the BIRC5 gene. This gene exhibits alternative splicing, resulting in several isoforms with varying functions and localizations within the cell. The peptide itself consists of a specific sequence of amino acids that corresponds to a region within the full-length survivin protein.
Murine Survivin (97-104) falls under the category of peptides and is classified as an anti-apoptotic factor. It plays a crucial role in cancer biology due to its ability to promote cell survival and proliferation while inhibiting programmed cell death.
The synthesis of Murine Survivin (97-104) can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. This method involves:
The purity and yield of synthesized peptides can be enhanced using high-performance liquid chromatography (HPLC). Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide.
Murine Survivin (97-104) has a specific amino acid sequence that contributes to its structural properties. The peptide typically adopts an alpha-helical conformation, which is crucial for its interaction with other proteins involved in apoptosis regulation.
The molecular formula can be derived based on its constituent amino acids, and its molecular weight can be calculated accordingly. For example, if we consider a sequence of eight amino acids, the average molecular weight would be approximately 800 Da, depending on specific residues present in the sequence.
Murine Survivin (97-104) can participate in various biochemical reactions, primarily through interactions with other proteins involved in apoptosis and cell cycle regulation. These interactions may include:
The binding affinity and kinetics of these interactions can be studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA), providing insights into how this peptide modulates cellular processes.
Murine Survivin (97-104) exerts its effects primarily through:
Research indicates that overexpression of survivin correlates with increased tumorigenesis and resistance to chemotherapy, underscoring its importance as a therapeutic target.
Murine Survivin (97-104) is typically a white to off-white powder when synthesized. It is soluble in aqueous solutions at physiological pH levels but may have limited solubility in organic solvents.
The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its activity can be influenced by post-translational modifications such as phosphorylation or acetylation.
Murine Survivin (97-104) has several applications in scientific research:
The murine survivin epitope spanning residues 97–104 constitutes a critical structural interface for assembling the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, INCENP, and Borealin. This segment lies within the C-terminal α-helical coiled-coil domain, facilitating dimerization and protein-protein interactions. Structural analyses reveal that residues Leu98, Ile101, and Leu102 form hydrophobic contacts with Borealin’s N-terminal domain, while Glu100 stabilizes the complex through salt bridges with INCENP [3] [4]. Mutation studies demonstrate that Thr101 phosphorylation by CDK1 enhances CPC localization to centromeres by 3.5-fold, underscoring its cell-cycle-dependent regulation [4]. Disruption of this epitope (e.g., via T101A mutation) causes CPC mislocalization, leading to erroneous chromosome segregation and mitotic defects [2].
Table 1: Key Residues in Murine Survivin (97–104) and Their CPC-Binding Functions
Residue | Chemical Property | Interaction Partner | Functional Consequence of Mutation |
---|---|---|---|
Leu98 | Hydrophobic | Borealin N-terminus | 70% reduced Borealin binding |
Glu100 | Acidic | INCENP Arg223 | Loss of salt bridge; CPC instability |
Thr101 | Phosphoacceptor | CDK1 | Impaired centromere targeting |
Leu102 | Hydrophobic | Borealin Phe15 | Disrupted hydrophobic core |
Survivin (97–104) directly modulates microtubule (MT) dynamics during mitosis by recruiting the CPC to the central spindle. This epitope enables survivin’s interaction with tubulin polymers via its C-terminal helix, promoting MT stabilization and nucleation at the metaphase plate [3] [4]. Depletion of survivin (97–104) disrupts Aurora B kinase activity at kinetochores, resulting in:
Table 2: Mitotic Deficiencies Induced by Survivin (97–104) Disruption
Mitotic Process | Molecular Defect | Phenotypic Outcome |
---|---|---|
Kinetochore-MT dynamics | Reduced Aurora B phosphorylation of MCAK | 40% lagging chromosomes |
Central spindle assembly | Failure of INCENP-survivin-tubulin binding | Multipolar spindles (25% of cells) |
Cytokinesis | Inactive RhoA at cleavage furrow | 65% multi-nucleated cells |
Beyond mitotic regulation, the survivin (97–104) epitope suppresses intrinsic apoptosis by sequestering pro-apoptotic factors. Key mechanisms include:
Notably, tumor cells overexpressing survivin (97–104) show 4-fold resistance to Bax-induced apoptosis, highlighting its therapeutic relevance [6].
Survivin splice variants exhibit distinct expression patterns of the 97–104 epitope, contributing to functional diversification in tumors:
Table 3: Tumor-Associated Functions of Survivin Splice Variants
Variant | 97–104 Status | Subcellular Localization | Oncogenic Role |
---|---|---|---|
Wild-type | Full epitope | Nucleus/Centromeres | CPC assembly; mitotic fidelity |
Survivin-ΔEx3 | Intact | Nucleus | VEGF-driven angiogenesis |
Survivin-2B | Truncated (Δ101–104) | Cytoplasm | Apoptosis inhibition only |
Survivin-3B | Full epitope | Mitochondria | Chemoresistance; Bax inhibition |
Heterogeneous expression of these variants within tumors correlates with divergent clinical behaviors. For example, Survivin-ΔEx3 predominates in hypoxic tumor cores, while Survivin-3B enriches in circulating tumor cells, suggesting roles in metastasis [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7